蝶啶-7-胺

描述

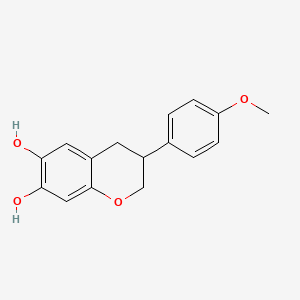

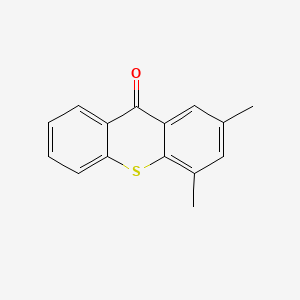

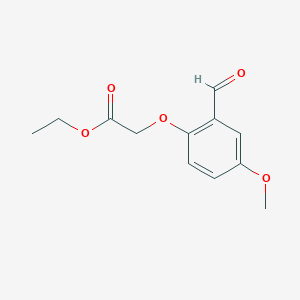

Pteridin-7-amine is a derivative of Pteridine , an aromatic organic compound composed of fused pyrimidine and pyrazine rings . Pteridines constitute a group of heterocyclic compounds containing a wide variety of substituents on this parent structure . Pteridin-7-amine contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyrimidine .

Synthesis Analysis

A new alkyne functionalized pterin derivative was synthesized through a reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride .Molecular Structure Analysis

Pteridin-7-amine’s molecular structure was studied using a combination of molecular modeling techniques, such as docking and molecular dynamics . The structure was validated using NMR spectroscopy, Mass spectrometry, elemental analysis, and X-ray crystallography .Chemical Reactions Analysis

Pteridin-7-amine derivatives were studied for their ability to target wild-type FMS-like tyrosine kinase-3 (FLT3) and its D835Y mutant . The protein–ligand binding affinity was determined by employing molecular mechanics Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA), fast pulling ligand (FPL) simulation, linear interaction energy (LIE), umbrella sampling (US), and free energy perturbation (FEP) scoring functions .科学研究应用

利什曼病治疗:蝶啶-7-胺衍生物因其在治疗内脏利什曼病中的潜力而受到研究。一项研究重点是识别能够靶向利什曼原虫中蝶啶还原酶 1 酶的新型化合物。该研究强调了新化合物的合成及其对寄生虫的生物活性,强调了蝶啶-7-胺衍生物在这一背景下的潜力 (Kaur 等人,2010 年)。

血清素受体拮抗剂:另一个应用是血清素 5-HT6 受体拮抗剂的开发。研究涉及合成和研究蝶啶-7-胺衍生物的构效关系,这可能对神经系统疾病的治疗很重要 (Ivachtchenko 等人,2012 年)。

癌症治疗:在癌症研究中,蝶啶-7-胺衍生物已被评估为磷酸二酯酶和肿瘤细胞生长的抑制剂。一项研究描述了此类化合物的合成及其对恶性肿瘤细胞系的抑制作用,突出了它们作为癌症治疗剂的潜力 (Merz 等人,1998 年)。

癌细胞周期抑制:开发蝶啶-7(8H)-酮类似物作为癌症治疗的细胞周期蛋白依赖性激酶 4/6 抑制剂是另一项重要应用。这些类似物对各种癌细胞系显示出有希望的抗增殖活性,表明它们作为新型治疗剂的潜力 (Li 等人,2021 年)。

抗肿瘤剂:新型蝶啶-7-胺衍生物已被合成并评估为有效的抗肿瘤剂。这些研究涉及探索这些化合物的构效关系和对各种癌细胞系的生物学评估 (Hou 等人,2019 年)。

作用机制

未来方向

Future drug design efforts could greatly benefit from a better understanding of the local and global dynamics of Pteridin-7-amine . The MD and SAR models were co-utilized to design several new compounds, and their inhibitory activities were anticipated using the CoMSIA model . The designed compounds with higher predicted pIC50 values than the most active compound were carried out for binding free energy evaluation to wild-type and mutant receptors using MM-PB/GBSA, LIE, and FEP methods .

属性

IUPAC Name |

pteridin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVGXOHRFWZQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513301 | |

| Record name | Pteridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-66-4 | |

| Record name | Pteridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)